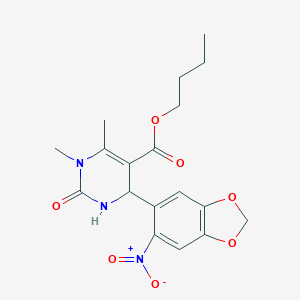![molecular formula C24H18N2O3 B447532 2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 300805-48-5](/img/structure/B447532.png)
2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dihydrobenzobbenzazepine moiety linked to an isoindole-1,3-dione structure, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 5,6-dihydrobenzobbenzazepine with an appropriate isoindole-1,3-dione derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
化学反应分析
Types of Reactions
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of new molecules with diverse functional groups.
科学研究应用
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various medical conditions, including neurological disorders and cancer.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzo bbenzazepin-11-yl)-N-methyl-1-propanamine
- 1-(5,6-dihydrobenzo bbenzazepin-11-yl)-2-[[2-(3-indolylidene)-3H-1,3,4-oxadiazol-5-yl]thio]ethanone
Uniqueness
Compared to similar compounds, 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione stands out due to its specific structural features and the resulting chemical and biological properties
属性
CAS 编号 |
300805-48-5 |
|---|---|
分子式 |
C24H18N2O3 |
分子量 |
382.4g/mol |
IUPAC 名称 |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18N2O3/c27-22(15-25-23(28)18-9-3-4-10-19(18)24(25)29)26-20-11-5-1-7-16(20)13-14-17-8-2-6-12-21(17)26/h1-12H,13-15H2 |
InChI 键 |
TXPMOMOSEVXHSO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
规范 SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B447454.png)


![2-amino-6'-chloro-7,7-dimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447458.png)
![4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
![4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE](/img/structure/B447461.png)
![5-Amino-2-methyl-7-(4-methylphenyl)-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447462.png)
![Ethyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447464.png)
![1-(2,2-dimethylpropanoyl)-7-methyl-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447465.png)
![Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447466.png)
![3,4,5-trimethoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B447469.png)

